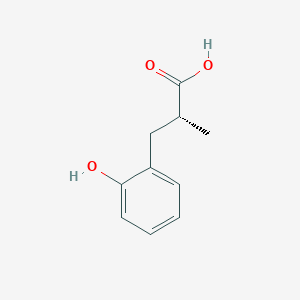

Trans-O-Hydroxy-Alpha-Methyl Cinnamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2R)-3-(2-hydroxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6H2,1H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

HGNFDPZASRDVLL-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1O)C(=O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Trans O Hydroxy Alpha Methyl Cinnamate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to purely chemical methods for producing cinnamic acid derivatives. This approach leverages the high selectivity and mild operating conditions of enzymes, particularly lipases, to catalyze esterification and other transformations.

Lipases, such as those from Candida antarctica (often immobilized, e.g., Novozym 435) and Rhizomucor miehei, are frequently employed for the esterification of phenolic acids, including hydroxycinnamic acids. nih.govresearchgate.net These enzymes facilitate the reaction between the carboxylic acid group of the cinnamic acid moiety and an alcohol. For the synthesis of trans-o-hydroxy-alpha-methyl cinnamate (B1238496), this would involve the reaction of o-hydroxy-alpha-methylcinnamic acid with methanol (B129727).

Research on structurally similar compounds, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), has demonstrated high conversion rates. For instance, the synthesis of ethyl ferulate using Novozym 435 achieved an 87% conversion. nih.gov Similarly, high yields (up to 94%) have been reported for the lipase-catalyzed esterification of various phenolic acids with alcohols like 1-octanol. researchgate.net These enzymatic methods offer several advantages, including high specificity, which reduces the formation of byproducts, and operation under milder temperature and pressure conditions, leading to energy savings. nih.govresearchgate.net Furthermore, the enzymes are biodegradable and can often be reused for multiple cycles, enhancing the economic and environmental viability of the process. nih.gov

The choice of solvent can significantly impact reaction efficiency, though solvent-free systems are also being explored to align with green chemistry principles. researchgate.netgoogle.com The process of lipophilization, or increasing the solubility of phenolic compounds in lipids through enzymatic esterification, is a key driver of this research, as it broadens the applicability of these compounds in oil-based formulations. nih.govnih.gov

Table 1: Comparison of Biocatalysts in the Synthesis of Cinnamate Esters

| Enzyme Source | Substrates | Product Example | Conversion Rate | Reference |

| Candida antarctica Lipase B (Novozym 435) | Ferulic acid, Ethanol | Ethyl ferulate | 87% | nih.gov |

| Candida antarctica Lipase B (CALB) | p-Coumaric acid, 1-Octanol | Octyl p-coumarate | ~94% | researchgate.net |

| Yarrowia lipolytica (whole-cell) | 3-Phenylpropanoic acid, Ethanol | Ethyl 3-phenylpropanoate | >90% | mdpi.com |

| Lipozyme TL IM | Methyl cinnamate, Phenylethylamine | N-phenethylcinnamamide | 77.2% | mdpi.com |

Conventional Chemical Synthesis Routes

While enzymatic methods are gaining traction, conventional chemical synthesis remains a fundamental approach for producing trans-o-hydroxy-alpha-methyl cinnamate and its derivatives.

Fischer-Speier esterification is a classic and direct method for synthesizing esters. In the context of this compound, this reaction involves heating the parent carboxylic acid, trans-o-hydroxy-alpha-methylcinnamic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. A subsequent nucleophilic attack by the methanol molecule on the carbonyl carbon leads to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester product is formed. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed. Commercially, methyl cinnamate production often relies on the esterification of cinnamic acid with methanol, using catalysts like sodium bisulfate. acs.org

Cinnamic acids and their esters can be converted into cinnamamide (B152044) derivatives through amidation reactions. These derivatives are of significant interest due to their diverse biological activities. The synthesis can be achieved through several routes. A common laboratory method involves converting the carboxylic acid (e.g., trans-o-hydroxy-alpha-methylcinnamic acid) into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amidation can be performed by reacting the carboxylic acid with an amine in the presence of a coupling agent. More recently, enzymatic approaches have been developed for amidation. Lipases, such as Lipozyme® TL IM, have been shown to effectively catalyze the ammonolysis of methyl cinnamates with amines (e.g., phenylethylamine) to produce cinnamamides with high efficiency, particularly when combined with continuous-flow microreactor technology. mdpi.com Another innovative approach uses promiscuous hydrolase/acyltransferase enzymes in water, offering a greener alternative to methods requiring organic solvents. thieme-connect.com

Modifying the core structure, or cinnamoyl moiety, of this compound is a key strategy for developing analogs with potentially enhanced or novel properties. These modifications can be targeted at several positions:

The Phenyl Ring: The aromatic ring can be substituted with various functional groups (e.g., additional hydroxyl, methoxy (B1213986), or alkyl groups). These substitutions can alter the electronic properties and steric profile of the molecule.

The Alpha-Position: The methyl group at the alpha-position is a defining feature. Analogs can be synthesized by replacing this methyl group with other alkyl groups (ethyl, propyl) or a hydrogen atom.

The Alkene Double Bond: The trans-double bond is crucial for the planarity of the side chain. It can be hydrogenated to produce the corresponding saturated dihydrocinnamate derivative, which can alter the molecule's conformational flexibility. nih.gov

These structural changes allow for a systematic investigation of structure-activity relationships, enabling the fine-tuning of the compound's characteristics for specific applications.

Preparation of Homologous Series and Analogs of Alpha-Methylcinnamates

The preparation of homologous series involves systematically varying the length of an alkyl chain in the molecule. For this compound, this is most commonly achieved by esterifying the parent acid with a series of different alcohols. By reacting trans-o-hydroxy-alpha-methylcinnamic acid with methanol, ethanol, propanol, butanol, and longer-chain alcohols, a homologous series of alkyl esters can be generated.

This approach is valuable for studying how properties like lipophilicity change with the alkyl chain length. Both chemical esterification (Fischer esterification) and enzymatic methods can be employed. researchgate.net Lipase-catalyzed reactions are particularly well-suited for this, as they have been successfully used to synthesize a wide range of esters from phenolic acids with various alcohols. researchgate.netresearchgate.net

The development of analogs extends beyond homologous series to include a wider range of structural modifications, as described in section 3.2.3. The goal is to create a library of related compounds that can be screened for desired properties.

Table 2: Examples of Potential Analogs and Homologs of this compound

| Compound Name | Type of Modification | Synthetic Precursors |

| Ethyl this compound | Homolog (Esterification) | trans-o-hydroxy-alpha-methylcinnamic acid, Ethanol |

| Propyl this compound | Homolog (Esterification) | trans-o-hydroxy-alpha-methylcinnamic acid, Propanol |

| N-Benzyl-trans-o-hydroxy-alpha-methyl cinnamamide | Analog (Amidation) | trans-o-hydroxy-alpha-methylcinnamic acid, Benzylamine |

| trans-o-Hydroxycinnamic acid methyl ester | Analog (Alpha-demethylation) | trans-o-Hydroxycinnamic acid, Methanol |

| trans-o-Hydroxydihydro-alpha-methyl cinnamate | Analog (Alkene Reduction) | This compound, H₂/Catalyst |

Integration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of cinnamates to minimize environmental impact. Biocatalysis, as discussed in section 3.1, is a cornerstone of this effort. The use of enzymes operates under mild conditions, reduces energy consumption, and often uses biodegradable catalysts. nih.gov

Other green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, or developing solvent-free reaction conditions. google.com Research has explored the use of solvents like tert-amyl alcohol or ionic liquids in enzymatic reactions. mdpi.com

Catalyst Efficiency and Reusability: Employing immobilized enzymes or solid acid catalysts that can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: Developing biosynthetic pathways in engineered microorganisms (like E. coli) to produce cinnamic acid and its derivatives directly from simple sugars like glucose, providing a renewable alternative to petrochemical-based synthesis. acs.org

By adopting these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Trans O Hydroxy Alpha Methyl Cinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like trans-o-hydroxy-alpha-methyl cinnamate (B1238496). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For trans-o-hydroxy-alpha-methyl cinnamate, the ¹H NMR spectrum would exhibit characteristic signals. The aromatic protons on the hydroxy-substituted phenyl ring would typically appear as a complex multiplet pattern in the downfield region (approximately 6.8-7.6 ppm). The vinylic proton (=CH) would show a distinct signal, with its coupling constant providing confirmation of the trans configuration. The methoxy (B1213986) protons (-OCH₃) of the ester group would present as a sharp singlet, likely around 3.8 ppm. The alpha-methyl group (-CH₃) protons would also produce a singlet or a doublet depending on the coupling, in a more upfield region. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group would be found significantly downfield (around 167 ppm). The carbons of the aromatic ring would resonate in the 115-160 ppm range, with the carbon attached to the hydroxyl group appearing at the lower end of this range. The olefinic carbons of the alpha, beta-unsaturated system would also have characteristic shifts. The methyl carbons from the ester and the alpha-position would be observed at the most upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. sapub.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.6 | Multiplet |

| Vinylic-H | ~7.7 | Singlet/Doublet |

| Phenolic OH | Variable (e.g., 5.0-10.0) | Broad Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Alpha-Methyl (-CH₃) | ~2.1 | Singlet/Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C-OH | ~155 |

| Aromatic C | 115 - 135 |

| Olefinic C | 118 - 145 |

| Methoxy (-OCH₃) | ~52 |

| Alpha-Methyl (-CH₃) | ~14 |

| Alpha-Carbon | ~128 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a fingerprint of the functional groups. For this compound, the IR spectrum would display several key absorption bands that confirm its structure. mdpi.com

The most prominent peaks would include a strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the α,β-unsaturated ester. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H (hydroxyl) group of the phenol. The C=C stretching of the aromatic ring and the vinylic double bond would appear in the 1600-1650 cm⁻¹ region. The C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ range. Finally, C-H stretching vibrations for the aromatic and aliphatic (methyl) groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Ester C=O stretch | 1700 - 1720 | Strong, Sharp |

| Aromatic/Vinylic C=C stretch | 1600 - 1650 | Medium |

| Ester C-O stretch | 1100 - 1300 | Strong |

Differential Scanning Calorimetry (DSC) in Mesophase and Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. nih.gov For this compound, DSC analysis would provide valuable information about its thermal stability, melting point, and any potential polymorphic transitions. plos.org

A typical DSC thermogram for a crystalline solid like this cinnamate derivative would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak can also be an indicator of the sample's purity. Broader peaks may suggest the presence of impurities. Some cinnamic acid derivatives have been studied for their potential to form liquid crystalline phases (mesophases), and DSC is a key technique to identify the temperatures at which transitions between these phases occur. mdpi.comresearchgate.net

Interactive Data Table: Hypothetical DSC Thermal Transition Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 85.2 | 88.5 | 120.4 |

| Decomposition | >250 | - | - |

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment (LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for separating complex mixtures and identifying individual components. d-nb.info

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the ester group itself. The NIST WebBook provides a mass spectrum for the closely related trans-2-Hydroxycinnamic acid, methyl ester, which would be expected to have a similar fragmentation pattern. nist.gov

LC-MS and GC-MS are particularly useful for purity assessment. A pure sample of this compound would show a single major peak in the chromatogram at a specific retention time, with the corresponding mass spectrum confirming its identity. The presence of other peaks would indicate impurities. d-nb.info

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Chromatographic Methods for Purification and Analytical Separation (e.g., TLC, Silica (B1680970) Gel Chromatography)

Chromatographic techniques are fundamental for the purification and analytical separation of organic compounds. Thin Layer Chromatography (TLC) and silica gel column chromatography are commonly employed for this compound. sapub.org

Thin Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.netcabidigitallibrary.org A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

Silica Gel Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. sapub.org The stationary phase (silica gel) is packed into a glass column, and the sample mixture is loaded onto the top. A solvent (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected as the solvent exits the column, and TLC is used to identify the fractions containing the pure desired compound. For this compound, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for both TLC and column chromatography. sapub.org

Interactive Data Table: Example Chromatographic Conditions

| Technique | Stationary Phase | Example Mobile Phase | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | Purity check, reaction monitoring |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate | Purification and isolation |

Mechanisms of Biological Activity and Structure Activity Relationships of Trans O Hydroxy Alpha Methyl Cinnamate

Antimicrobial Efficacy and Underlying Mechanisms

Cinnamic acid and its derivatives are well-documented for their broad-spectrum antimicrobial properties. nih.gov The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on both the phenyl ring and the propenoic acid backbone. nih.govcore.ac.uk

Studies on various cinnamic acid derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain synthetic cinnamides and cinnamates have shown potent bactericidal effects. nih.govresearchgate.net The presence of a hydroxyl group on the phenyl ring, as seen in trans-o-hydroxy-alpha-methyl cinnamate (B1238496), is a feature shared with other biologically active hydroxycinnamic acids. nih.gov The antibacterial action of these compounds is often attributed to their ability to disrupt bacterial cell membranes, leading to the leakage of intracellular components and ultimately, cell death. mdpi.com Furthermore, cinnamic acid derivatives can interfere with bacterial ATPases, cell division, and biofilm formation. researchgate.net

The general antibacterial spectrum for cinnamic acid derivatives includes, but is not limited to, the following pathogens:

Staphylococcus aureus mdpi.comnih.gov

Bacillus subtilis nih.gov

Escherichia coli nih.gov

Pseudomonas aeruginosa nih.gov

Enterococcus spp. mdpi.com

Table 1: Antibacterial Activity of Select Cinnamic Acid Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Methyl Cinnamate | Escherichia coli | 164 µM | nih.gov |

| Methyl Cinnamate | Staphylococcus aureus | 252 µM | nih.gov |

| Methyl Cinnamate | Bacillus subtilis | 301 µM | nih.gov |

| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | nih.gov |

| Decyl Cinnamate | Staphylococcus aureus | 550.96 µM | nih.gov |

The antifungal properties of cinnamic acid derivatives are also well-established. nih.govresearchgate.net Methyl cinnamate, a structural relative of trans-o-hydroxy-alpha-methyl cinnamate, has demonstrated activity against Candida albicans. nih.gov The mechanism of antifungal action is believed to involve the disruption of the fungal plasma membrane through interaction with ergosterol, a key component of the membrane. nih.gov Additionally, some derivatives have been shown to interfere with the cell wall integrity. nih.gov

Notable fungal pathogens susceptible to cinnamic acid derivatives include:

Candida albicans nih.govnih.gov

Candida tropicalis nih.gov

Aspergillus flavus nih.gov

Aspergillus niger nih.gov

Table 2: Antifungal Activity of Select Cinnamic Acid Derivatives

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Methyl Cinnamate | Candida albicans | 50 µM | nih.gov |

| Methyl Cinnamate | Aspergillus niger | 61 µM | nih.gov |

| Butyl Cinnamate | Candida albicans | 626.62 µM | nih.gov |

| Ethyl Cinnamate | Candida albicans | 726.36 µM | nih.gov |

Recent research has highlighted the potential of cinnamic acid esters as potent acaricides for the control of mites. google.com While direct studies on this compound are not available, related compounds have shown significant toxicity against various mite species. researchgate.net This suggests a promising avenue for the application of this class of compounds in pest management. The lipophilic nature of the ester group likely facilitates penetration of the arthropod cuticle.

The α,β-unsaturated carbonyl moiety present in the structure of this compound is a key pharmacophore known as a Michael acceptor. semanticscholar.org This electrophilic group can react with nucleophilic residues, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction. nih.gov This covalent modification can lead to the inactivation of essential enzymes and proteins in microorganisms, thereby contributing to the antimicrobial effect. The reactivity of the Michael acceptor can be modulated by the substituents on the phenyl ring and the alpha-carbon.

Enzyme Modulatory Activities

Cinnamic acid derivatives are known to interact with and modulate the activity of various enzymes, a property that is central to many of their biological effects. sinoshiny.combenthamscience.com The specific substitutions on the cinnamate scaffold play a crucial role in determining the potency and selectivity of enzyme inhibition. benthamscience.com

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for agents used in the management of hyperpigmentation. Several cinnamic acid derivatives have been identified as tyrosinase inhibitors. nih.govmdpi.com Methyl trans-cinnamate, for example, has been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The inhibition mechanism can vary among different derivatives, with some acting as competitive, non-competitive, or mixed-type inhibitors. mdpi.com

Table 3: Tyrosinase Inhibitory Activity of a Related Compound

| Compound | Enzyme Activity | Inhibition Type | IC50 | Reference |

|---|---|---|---|---|

| Methyl trans-cinnamate | Monophenolase | - | 1.25 mM | nih.gov |

| Methyl trans-cinnamate | Diphenolase | Non-competitive | 1.62 mM | nih.gov |

Modulation of Other Metabolic Enzymes and Biological Processes

Beyond its foundational role in primary metabolic pathways, this compound and its structural analogs have been investigated for their capacity to modulate a variety of other enzymes and biological processes, demonstrating a broad spectrum of bioactivity.

One area of significant interest is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Cinnamic acid derivatives, particularly esters, have been identified as potent tyrosinase inhibitors. For instance, studies on cinnamic acid-eugenol esters have demonstrated significant tyrosinase inhibitory activity, with some derivatives showing stronger inhibition than the well-known inhibitor, kojic acid. The mechanism of inhibition is often mixed-type and reversible, suggesting that these compounds can bind to both the free enzyme and the enzyme-substrate complex. Spectroscopic and molecular docking studies indicate that these inhibitors can induce conformational changes in the tyrosinase enzyme, thereby impeding its catalytic function. While direct studies on this compound are limited, the established anti-tyrosinase activity of structurally similar cinnamic acid esters suggests its potential as a modulator of melanogenesis.

Another enzyme of interest is hyaluronidase (B3051955), which degrades hyaluronic acid, a critical component of the extracellular matrix. Inhibition of hyaluronidase is relevant in the context of skin aging and inflammation. While specific data on this compound is not available, research on other hydroxycinnamic acid derivatives has shown their potential to inhibit this enzyme. For example, some rosmarinic acid derivatives have demonstrated hyaluronidase inhibitory activity. nih.gov This suggests that the hydroxycinnamic acid scaffold could be a promising starting point for the development of hyaluronidase inhibitors.

Furthermore, the inhibition of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid, has been explored for cinnamic acid derivatives. Elevated levels of uric acid are associated with gout. Studies have shown that various hydroxycinnamic acids can inhibit xanthine oxidase activity. For example, 3,4,5-trihydroxycinnamic acid was found to be a more potent inhibitor than sinapic acid and caffeic acid. scilit.com The inhibitory mechanism is often competitive, with the compounds binding to the active site of the enzyme. scilit.com The presence and position of hydroxyl groups on the aromatic ring play a crucial role in the inhibitory potency.

Antioxidant Mechanisms

The antioxidant properties of this compound are a cornerstone of its biological activity, contributing to its potential protective effects against oxidative stress-related cellular damage. Its antioxidant capacity is attributable to several mechanisms, including direct free radical scavenging and modulation of intracellular defense systems.

Free Radical Scavenging Properties (e.g., DPPH, ABTS assays)

The antioxidant activity of hydroxycinnamic acids is highly dependent on their molecular structure, particularly the presence and position of hydroxyl groups on the phenyl ring. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The presence of an ortho-dihydroxy (catechol) group, as seen in caffeic acid, significantly enhances radical scavenging activity due to the formation of a stable ortho-semiquinone radical.

The following table presents a compilation of reported IC50 values for various hydroxycinnamic acids and their derivatives in DPPH and ABTS assays, illustrating the structure-activity relationships.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

|---|---|---|---|

| Caffeic Acid | 16.6 | - | nih.gov |

| Ferulic Acid | - | - | nih.gov |

| Sinapic Acid | - | - | nih.gov |

| p-Coumaric Acid | >100 | - | nih.gov |

| 3,4,5-Trihydroxycinnamic Acid | 16.45 | - | scilit.com |

Note: The table is populated with representative data from available literature. A hyphen (-) indicates that the data was not available in the cited source.

Based on these structure-activity relationships, it is anticipated that this compound would exhibit moderate to good free radical scavenging activity. The presence of the ortho-hydroxyl group is expected to contribute positively to its antioxidant capacity, although it may be less potent than dihydroxy or trihydroxy derivatives.

Role in Intracellular Oxidative Stress Response Pathways and Cellular Defense Systems

Beyond direct radical scavenging, this compound likely contributes to cellular antioxidant defense by modulating intracellular signaling pathways. A key pathway in the cellular response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxification enzymes.

Hydroxycinnamic acids and their derivatives have been shown to influence the Nrf2 pathway. nih.gov The α,β-unsaturated carbonyl moiety present in the cinnamic acid structure is a Michael acceptor and can react with cysteine residues in Keap1, the cytosolic repressor of Nrf2. This leads to the release and activation of Nrf2. While direct evidence for this compound is lacking, its structural features suggest it could act as an Nrf2 activator.

The activation of the Nrf2 pathway by hydroxycinnamic acid derivatives can lead to an increase in the synthesis of endogenous antioxidants such as glutathione (B108866) and enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. nih.gov This upregulation of the cellular defense system provides a more sustained protection against oxidative damage compared to direct radical scavenging alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity. For cinnamic acid derivatives, including this compound, QSAR analyses have provided valuable insights into the key structural features that govern their therapeutic and biological profiles.

Influence of Substituent Groups on Biological Profiles (e.g., Hydroxyl, Methoxy (B1213986), Halogen Positions)

The biological activity of cinnamic acid derivatives is profoundly influenced by the nature, number, and position of substituent groups on the aromatic ring.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical determinants of the antioxidant and enzyme inhibitory activities of cinnamic acid derivatives.

Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. Dihydroxy derivatives, such as caffeic acid (3,4-dihydroxycinnamic acid), exhibit superior radical scavenging capabilities compared to monohydroxy derivatives like o-coumaric acid (2-hydroxycinnamic acid). core.ac.uk This is attributed to the increased potential for hydrogen donation and the ability to form stable phenoxyl radicals.

Position of Hydroxyl Groups: The relative position of hydroxyl groups is also crucial. An ortho-dihydroxy (catechol) arrangement, as seen in caffeic acid, is particularly effective for antioxidant activity due to the formation of intramolecular hydrogen bonds and the stabilization of the resulting radical. core.ac.uk For antimicrobial activity, the ortho-hydroxyl group has been shown to be important for the interaction with bacterial cell walls. mdpi.com

Methoxy Groups: The substitution of a hydroxyl group with a methoxy (-OCH3) group can modulate the biological activity in several ways.

Antioxidant Activity: A methoxy group at the ortho or para position to a hydroxyl group can enhance antioxidant activity by stabilizing the phenoxyl radical through resonance. core.ac.uk For example, ferulic acid (4-hydroxy-3-methoxycinnamic acid) often shows potent antioxidant effects.

Enzyme Inhibition: In the context of α-glucosidase inhibition, the presence of a methoxy group at the para-position has been found to be beneficial for activity.

Halogen Groups: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the aromatic ring can significantly impact the biological profile, often enhancing antimicrobial and anticancer activities.

Position and Type of Halogen: The position of the halogen substituent is critical. For example, in some studies, a para-substituted chloro-cinnamic acid derivative was more active than its ortho-substituted counterpart. The nature of the halogen also plays a role, with some studies showing that the activity increases with the size and electronegativity of the halogen (Br > Cl > F). nih.gov

Stereochemical Considerations in Biological Activity (e.g., trans vs. cis Isomerism)

The stereochemistry of the double bond in the acrylic acid side chain of cinnamic acid derivatives plays a pivotal role in their biological activity. Cinnamic acids can exist as either trans (E) or cis (Z) isomers.

In nature, the trans isomer is generally more abundant and stable. mdpi.com However, the cis isomer can be formed through photoisomerization and has been shown to possess distinct and sometimes more potent biological activities.

For instance, in studies on the anti-invasive activity of cinnamic acid on human lung adenocarcinoma cells, the cis isomer demonstrated a higher inhibitory effect compared to the trans isomer. researchgate.net This suggests that the spatial arrangement of the phenyl ring and the carboxylic acid group is critical for the interaction with biological targets. The different three-dimensional shapes of the cis and trans isomers can lead to different binding affinities for enzymes and receptors.

While specific comparative studies on the trans and cis isomers of o-hydroxy-alpha-methyl cinnamate are not available, the existing literature on other cinnamic acid derivatives strongly indicates that stereochemistry is a critical factor to consider in the evaluation of their biological profiles. The trans configuration is generally favored for stability, but the cis isomer may exhibit unique or enhanced activities.

Impact of Alkyl Chain Length and Ester Linkage Modifications on Activity

The biological activity of cinnamic acid derivatives, including this compound, can be significantly modulated by structural modifications to the ester group. Alterations to the length of the alkyl chain and modifications of the ester linkage itself are key strategies for tuning the therapeutic properties of these compounds. These changes primarily influence the molecule's lipophilicity, steric properties, and ability to interact with biological targets. nih.govcabidigitallibrary.org

Influence of Alkyl Chain Length

The length of the alkyl chain in cinnamate esters is a critical determinant of their biological efficacy, particularly their antimicrobial and enzyme inhibitory activities. This is largely because the alkyl chain length directly affects the lipophilicity of the compound, which governs its ability to penetrate the lipid-rich cell membranes of microorganisms. cabidigitallibrary.org

A general trend observed in several studies is that increasing the alkyl chain length leads to enhanced antimicrobial activity up to a certain point. For instance, in a series of cinnamate esters, antibacterial and antifungal activity was shown to increase from methyl to butyl and even decyl esters. Butyl cinnamate was identified as a particularly potent antifungal agent against various fungal strains. nih.gov Similarly, decyl cinnamate showed strong antibacterial activity. nih.gov This enhancement is often attributed to increased lipophilicity, which facilitates easier passage through biological membranes. cabidigitallibrary.org

However, this relationship is not always linear. An excessively long alkyl chain can lead to a "cut-off" effect, where the biological activity begins to decrease. This may be due to reduced solubility in the aqueous biological medium or steric hindrance that prevents the molecule from effectively binding to its target site. nih.gov For example, a study on 4-chlorocinnamic acid derivatives with long-chain alkyl groups showed no inhibition against P. aeruginosa and S. aureus strains. nih.gov Furthermore, in the context of α-glucosidase inhibition, increasing the chain length and bulkiness of alkoxy substituents on the cinnamic acid structure has been shown to decrease inhibitory activity. nih.govresearchgate.net

Interactive Data Table 1: Effect of Alkyl Chain Length on Antifungal Activity of Cinnamate Esters (Note: Data represents Minimum Inhibitory Concentration (MIC) in µM. A lower MIC value indicates higher potency.)

| Compound | Alkyl Chain | MIC against C. albicans (µM) | MIC against C. tropicalis (µM) | MIC against A. flavus (µM) |

| Methyl Cinnamate | -CH₃ | 789.19 | 789.19 | 789.19 |

| Ethyl Cinnamate | -CH₂CH₃ | 726.36 | 726.36 | 726.36 |

| Propyl Cinnamate | -CH₂CH₂CH₃ | 672.83 | 672.83 | 672.83 |

| Butyl Cinnamate | -(CH₂)₃CH₃ | 626.62 | 626.62 | 626.62 |

| Decyl Cinnamate | -(CH₂)₉CH₃ | 550.96 | 550.96 | 550.96 |

| Data sourced from a study on synthetic cinnamides and cinnamates. nih.gov |

Influence of Ester Linkage Modifications

In comparative studies, cinnamate esters and cinnamoyl amides have demonstrated different strengths across various biological assays. For instance, while esters often show stronger inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), the corresponding amides can exhibit more potent free radical scavenging (antioxidant) activity. nih.govjst.go.jp The amide group, with its N-H bond, can act as a hydrogen bond donor, which may facilitate different interactions with biological targets compared to the ester oxygen.

The antimicrobial activity can also be significantly altered. In one study, it was generally found that ester derivatives were more bioactive as antifungal agents than the amide derivatives. nih.gov However, specific amide derivatives, such as 1-cinnamoylpyrrolidine, have been shown to possess strong antibacterial activity against a range of bacteria, with potent MIC and Minimum Bactericidal Concentration (MBC) values. ui.ac.id Similarly, 4-isopropylbenzylcinnamide was identified as the most potent antibacterial compound in a series of cinnamides and cinnamates. nih.gov This highlights that the nature of the substituent attached to the amide nitrogen is also a crucial factor in determining the final biological activity. researchgate.net

Interactive Data Table 2: Comparison of Biological Activity for Ester and Amide Derivatives

| Compound | Linkage Type | Target/Organism | Activity Measurement | Result | Source |

| Butyl Cinnamate | Ester | S. aureus | MIC | 626.62 µM | nih.gov |

| 4-isopropylbenzylcinnamide | Amide | S. aureus | MIC | 458.15 µM | nih.gov |

| p-coumaric acid phenethyl ester | Ester | MAO-B Enzyme | IC₅₀ | 13 nM | jst.go.jp |

| Cinnamic acid amides | Amide | DPPH radical | Scavenging Activity | More potent than esters | nih.govjst.go.jp |

| Cinnamic acid esters | Ester | BChE Enzyme | Inhibitory Activity | Stronger than amides | nih.govjst.go.jp |

Applications in Chemical Research and Beyond Excluding Clinical and Direct Commercial Product Details

Role as Chemical Probes in Elucidating Biological Pathways

Due to the scarcity of direct research on trans-o-hydroxy-alpha-methyl cinnamate (B1238496) as a chemical probe, its potential role is inferred from the activities of structurally similar hydroxycinnamic acid derivatives. These compounds are known to interact with various biological targets, suggesting that ortho-hydroxy-alpha-methyl-substituted cinnamates could be developed into valuable tools for studying cellular processes. For instance, hydroxycinnamic acids have been shown to influence signaling pathways related to oxidative stress and inflammation. nih.govnih.gov A suitably modified trans-o-hydroxy-alpha-methyl cinnamate, perhaps with a fluorescent tag or a reactive group, could potentially be used to investigate the active sites of enzymes involved in these pathways or to map receptor-ligand interactions. The structural features, including the hydroxyl group, the alpha-methyl group, and the ester moiety, could be systematically varied to probe the structural requirements for binding and activity at specific biological targets.

Development of Advanced Materials, including Liquid Crystalline Systems

Cinnamic acid derivatives are recognized for their utility in the synthesis of advanced materials, particularly liquid crystals. mdpi.comnih.gov The rigid core of the cinnamate structure, combined with the potential for introducing various functional groups, makes it a suitable building block for molecules that exhibit mesomorphic properties. Research on calamitic liquid crystals has demonstrated that the introduction of different lateral substituent groups on a core structure can significantly influence the thermotropic phase behavior of the resulting material. nih.gov

The synthesis of liquid crystalline compounds often involves the esterification of a mesogenic core with different side chains. researchgate.netmdpi.commdpi.com For example, a series of esters of 2,3,6,7-tetrakis(hexyloxy)dibenzo[a,c]phenazine-11-carboxylic acid were prepared to study the effects of the ester groups on liquid crystalline behavior, revealing that variations in chain length and branching can modify transition temperatures without destabilizing the mesophase. nih.gov Similarly, novel maleic anhydride (B1165640) derivatives have been shown to form liquid crystalline materials with enhanced mesomorphic and optical characteristics. nih.gov Given these precedents, this compound could serve as a key component in the design of new liquid crystalline materials. The ortho-hydroxy group could introduce specific intermolecular interactions, such as hydrogen bonding, which can influence the packing and, consequently, the liquid crystalline properties. The alpha-methyl group could affect the molecular shape and potentially lead to the formation of different mesophases.

Table 1: Potential Influence of Structural Modifications on Liquid Crystal Properties

| Structural Feature of Cinnamate Derivative | Potential Effect on Liquid Crystal Properties |

| Ortho-hydroxy group | May promote specific intermolecular hydrogen bonding, influencing mesophase stability and type. |

| Alpha-methyl group | Can alter the molecular geometry, potentially leading to different packing arrangements and mesophases. |

| Ester group modification | Variation in the alcohol moiety can tune the transition temperatures and the breadth of the liquid crystalline range. |

Precursors in Complex Organic Synthesis and Specialty Chemical Production

Hydroxycinnamic acids and their esters are valuable precursors in the synthesis of more complex organic molecules and specialty chemicals. nih.gov A notable example is the use of ortho-hydroxycinnamic acid as an intermediate in the manufacture of coumarin, a widely used fragrance and flavoring material. google.com The synthesis involves the cyclization of the o-hydroxycinnamic acid. thegoodscentscompany.com

The reactivity of the various functional groups in this compound—the hydroxyl group, the double bond, and the ester—allows for a range of chemical transformations. This makes it a versatile starting material for the synthesis of a variety of target molecules. For example, the double bond can undergo addition reactions, and the ester can be hydrolyzed or transesterified. acs.org These reactions open up pathways to a diverse array of compounds with potential applications in different areas of chemical research. The synthesis of hydroxycinnamic acid amides has been explored for their biological activities, demonstrating the utility of these precursors in medicinal chemistry research. researchgate.net

Research into Chemosensory Perception and Olfactory Receptor Interactions

The activation of olfactory receptors is a complex process that depends on the three-dimensional structure of the odorant molecule and its interactions with the binding pocket of the receptor. nih.gov The specific arrangement of functional groups in this compound, including the ortho-hydroxyl and the alpha-methyl groups, would be expected to result in a unique olfactory profile. Research in this area would involve synthesizing the pure compound and evaluating its odor characteristics through sensory panels. Further studies could involve computational modeling to predict its binding to different olfactory receptors and in vitro assays to confirm these interactions.

Contributions to Phytochemical Research and Understanding Plant Defense Mechanisms

Hydroxycinnamic acids are a major class of phenolic compounds that are widely distributed in the plant kingdom and play crucial roles in plant physiology and defense. researchgate.netgsconlinepress.com They are involved in responses to various environmental stresses, including pathogen attack and UV radiation. mdpi.com For example, p-coumaric acid, a structural isomer of o-hydroxycinnamic acid, has been shown to induce defense responses in jujube fruit against black spot rot. acs.org It is also implicated in the fortification of cell walls and the biosynthesis of flavonoids and lignins, which contribute to disease resistance. researchgate.net

While the specific presence and role of this compound in plants have not been extensively documented, its structural similarity to known plant metabolites suggests it could be a component of the plant's chemical defense arsenal. Phytochemical analysis of various plant species often reveals a complex mixture of hydroxycinnamic acid derivatives. researchgate.net The isolation and characterization of this specific compound from a natural source would be a valuable contribution to phytochemical research. Subsequent studies could then investigate its biosynthesis in the plant and its specific role in defense mechanisms, potentially as an allelochemical or a phytoalexin. The study of how plants synthesize and utilize such compounds provides insights into plant-environment interactions and can lead to the discovery of new bioactive molecules.

Future Research Directions and Emerging Paradigms for Trans O Hydroxy Alpha Methyl Cinnamate

Omics-Based Approaches in Biosynthesis and Metabolic Engineering Research

Currently, there is a lack of specific "omics" data (genomics, transcriptomics, proteomics, metabolomics) concerning the biosynthetic pathway of trans-o-hydroxy-alpha-methyl cinnamate (B1238496). The genetic and enzymatic machinery responsible for its production in any organism has not been elucidated.

Future research could initiate with the following:

Identification of Biosynthetic Pathways: Transcriptomics and metabolomics could be employed on plant or microbial species suspected of producing related compounds to identify potential biosynthetic genes and enzymes.

Metabolic Engineering for Production: Once key biosynthetic genes are identified, metabolic engineering techniques could be applied to model organisms like E. coli or Saccharomyces cerevisiae. This would involve the heterologous expression of the identified genes to produce trans-o-hydroxy-alpha-methyl cinnamate, enabling further study and potential biotechnological production.

A hypothetical workflow for omics-based research is presented in Table 1.

| Research Phase | Omics Approach | Objective | Potential Outcome |

| Discovery | Transcriptomics & Metabolomics | Identify candidate genes and enzymes involved in the biosynthesis of this compound from a source organism. | A set of putative genes encoding for enzymes like hydroxylases, methyltransferases, and isomerases. |

| Validation | Proteomics & Enzymology | Characterize the function of candidate enzymes to confirm their role in the biosynthetic pathway. | Confirmed enzymatic steps for the synthesis of the target compound. |

| Optimization | Fluxomics & Systems Biology | Enhance the production of this compound in a heterologous host by optimizing metabolic fluxes. | A metabolically engineered microbial strain for efficient production of the compound. |

Advanced Computational Chemistry and Molecular Modeling for Rational Design

There is a notable absence of computational studies focused on this compound. Molecular modeling and computational chemistry are powerful tools for predicting the properties and interactions of molecules, which can guide experimental research.

Future computational research could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods could be used to determine the electronic structure, reactivity, and spectroscopic properties of this compound. This would provide fundamental insights into its chemical behavior.

Molecular Docking and Dynamics: To explore potential biological activities, molecular docking simulations could be performed against various protein targets. Subsequent molecular dynamics simulations could then be used to study the stability of the ligand-protein complexes and to predict binding affinities. scielo.br

A summary of potential computational chemistry applications is provided in Table 2.

| Computational Method | Research Focus | Predicted Properties |

| Density Functional Theory (DFT) | Electronic Structure and Reactivity | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, and reaction mechanisms. |

| Molecular Docking | Ligand-Protein Interactions | Binding modes and affinities with potential biological targets. |

| Molecular Dynamics (MD) | Conformational Analysis and Stability | Dynamic behavior of the molecule and its complexes, and free energy of binding. |

Development of Novel Synthetic Strategies for Enhanced Structural Diversification

While general synthetic methods for cinnamic acid derivatives are well-established, specific and optimized synthetic routes for this compound and its analogs are not documented in the scientific literature. mdpi.comresearchgate.net

Future synthetic chemistry research could aim to:

Establish Efficient Synthetic Routes: Develop and optimize a multi-step synthesis for this compound with high yield and purity. This would be crucial for obtaining sufficient quantities of the compound for further research.

Generate a Library of Derivatives: Based on an established synthetic route, a variety of derivatives could be synthesized by modifying the functional groups on the aromatic ring or the ester moiety. This structural diversification would be essential for structure-activity relationship (SAR) studies.

Interdisciplinary Research Integrating Chemical Biology, Ecology, and Materials Science

The potential roles of this compound in chemical biology, ecology, and materials science are entirely unexplored. Cinnamic acid and its derivatives are known to have diverse biological activities and applications in these fields. nih.govrsc.orgresearchgate.net

Future interdisciplinary research could investigate:

Chemical Biology: The synthesized compound and its derivatives could be screened for various biological activities, such as antimicrobial, antioxidant, or enzyme inhibitory effects. mdpi.com Probes based on the molecule could be developed to study biological processes.

Ecology: The ecological role of this compound, if found in nature, could be investigated. This could include its function in plant defense, allelopathy, or as a signaling molecule.

Materials Science: Cinnamic acid derivatives are used as building blocks for polymers and other advanced materials. rsc.orgresearchgate.netrsc.org The potential of this compound as a monomer for the synthesis of novel polymers with unique properties could be explored.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural and isotopic composition of Trans-O-Hydroxy-Alpha-Methyl Cinnamate in biosynthesis studies?

- Methodological Answer : Use SIM-MS (Selected Ion Monitoring Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to track isotopic labeling patterns. For instance, [7-¹³C] or [9-¹³C] cinnamate precursors can be administered to cultured cells, followed by SIM-MS to quantify ¹³C incorporation. NMR further confirms positional specificity of isotopic labels, as demonstrated in studies of cis-hinokiresinol biosynthesis . LC-MS/MS is also critical for quantifying metabolites and validating purity in complex matrices .

Q. How can researchers design experiments to assess the bioactivity of this compound in cellular models?

- Methodological Answer : Adopt dose-response assays (e.g., CCK-8 for viability) and functional assays like wound healing or flow cytometry for apoptosis . For example, treat synovial fibroblasts (e.g., MH7A cells) with TNF-α to simulate inflammatory conditions, then apply the compound at varying concentrations (e.g., 10–100 µg/mL). Monitor migration inhibition and apoptotic markers (e.g., Annexin V/PI staining) to establish dose-dependent effects .

Q. What synthetic methodologies are suitable for producing methyl cinnamate derivatives, and how do they align with green chemistry principles?

- Methodological Answer : Electro-organic synthesis via the Heck reaction under mild conditions (e.g., room temperature, aqueous solvents) minimizes waste and energy consumption. Optimize parameters like electrode material (e.g., palladium catalysts) and current density to enhance yield and selectivity. This approach avoids toxic reagents and high temperatures, as demonstrated in green synthesis of methyl cinnamate derivatives .

Advanced Research Questions

Q. How can contradictions in isotopic labeling data for this compound biosynthesis pathways be resolved?

- Methodological Answer : Combine multi-isotope tracing (e.g., [7-¹³C], [8-¹³C], and [9-¹³C] cinnamate) with time-course experiments to track precursor incorporation dynamics. Use high-resolution MS/MS to distinguish between parallel pathways (e.g., phenylpropanoid coupling vs. alternative routes). Discrepancies in ¹³C incorporation (e.g., loss at the 9-position) may indicate enzymatic cleavage or side reactions, requiring knockout mutants or enzyme inhibition studies for validation .

Q. What strategies improve the interlaboratory reproducibility of Non-Targeted Analysis (NTA) for this compound in environmental or biological samples?

- Methodological Answer : Standardize protocols using reference materials (e.g., isotopically labeled internal standards) and harmonized data processing workflows. Implement performance assessment metrics such as false discovery rates (FDRs) and confidence levels for chemical identification. Collaborative studies across labs can identify variability sources (e.g., extraction efficiency, instrument calibration) and refine acceptance criteria .

Q. How can enzyme stability and oxygen sensitivity be evaluated for biocatalytic applications involving this compound?

- Methodological Answer : Use gas-liquid interface studies to simulate industrial oxygen levels. Employ molecular dynamics simulations to map oxygen-enzyme interactions at atomic resolution. Monitor structural changes via circular dichroism (CD) or fluorescence quenching . For stability, conduct accelerated degradation tests under varying O₂ partial pressures and correlate with activity loss .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-group experiments?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across concentration groups. For non-linear responses, use dose-response modeling (e.g., Hill equation) to estimate EC₅₀ values. Predefine effect size thresholds and power calculations to ensure sample adequacy. Address heteroscedasticity with data transformation (e.g., log-normalization) or robust regression methods .

Key Considerations for Experimental Design

- Synthesis Optimization : Prioritize reaction scalability and purity by integrating inline analytics (e.g., FTIR for real-time monitoring) .

- Bioactivity Validation : Include positive controls (e.g., aprotinin for serine protease inhibition) and validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays .

- Data Robustness : Archive raw spectra (MS/NMR) and metadata in public repositories (e.g., MetaboLights) to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.